3-cyclopropyl-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide
Description
3-Cyclopropyl-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a cyclopropyl substituent at the pyrazole’s 3-position and a conjugated propenylidene hydrazone moiety. Its structural complexity necessitates advanced synthesis and characterization techniques, including X-ray crystallography (e.g., SHELX programs ) and spectroscopic methods (IR, NMR) .
Properties
IUPAC Name |
5-cyclopropyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12(9-13-5-3-2-4-6-13)11-18-21-17(22)16-10-15(19-20-16)14-7-8-14/h2-6,9-11,14H,7-8H2,1H3,(H,19,20)(H,21,22)/b12-9+,18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNDAWOKWJLRSO-SOWMPKKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=NNC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329373 | |
| Record name | 5-cyclopropyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725999 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1359647-96-3 | |
| Record name | 5-cyclopropyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an important enzyme involved in the biosynthesis of carotenoids, which are essential for plant growth and development.
Mode of Action
The compound acts as an HPPD inhibitor . It binds to the active sites of HPPD, thereby inhibiting the enzyme’s activity. This inhibition indirectly prevents the biosynthesis of carotenoids, leading to bleaching symptoms in plants.
Biochemical Pathways
The compound affects the carotenoid biosynthesis pathway . By inhibiting HPPD, it disrupts the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key step in the pathway. This disruption leads to a decrease in carotenoid production, affecting plant growth and development.
Result of Action
The compound exhibits strong herbicidal activity . It inhibits the growth of both monocotyledon and dicotyledon weeds. Some compounds, especially I-17, show characteristic bleaching symptoms of HPPD herbicides and good post-emergence herbicidal activity on tested weeds in a glasshouse assay.
Biological Activity
3-Cyclopropyl-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and various biological activities associated with this compound, including anticancer, antimicrobial, and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves the condensation of hydrazine derivatives with cyclopropyl-containing reagents. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The modifications on the pyrazole ring and substituents at the N' position can enhance or diminish activity. For instance, variations in the cyclopropyl group and the propenylidene moiety have been shown to affect binding affinity to target enzymes and receptors.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that certain pyrazole derivatives can inhibit cell proliferation in various cancer cell lines such as Huh7 (hepatocellular carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer) cells. The mechanism often involves induction of apoptosis and cell cycle arrest at specific phases (G2/M) .
Table 1: Anticancer Activity of Related Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 5h | Huh7 | <5 | Apoptosis induction |
| Compound 10i | MCF7 | <5 | Cell cycle arrest |
| Compound 5n | HCT116 | <5 | Inhibition of BRAF(V600E) |
Antimicrobial Activity
Similar pyrazole derivatives have also shown promising antimicrobial activities against a range of pathogens. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function. For instance, some studies report effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range .
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | Pathogen | MIC (μg/ml) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4 |
| Compound B | Escherichia coli | 8 |
| Compound C | Candida albicans | 16 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase enzymes (COX). Compounds structurally similar to our target compound have been evaluated for their COX-inhibitory activity, showing significant reductions in inflammation markers in vitro .
Table 3: COX Inhibition by Pyrazole Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound D | 30 | 50 |
| Compound E | 25 | 60 |
Case Studies
Recent studies have highlighted the therapeutic potential of pyrazole derivatives in various disease models:
- Cancer Models : In a study involving human cancer cell lines, several derivatives exhibited IC50 values below 5 μM, indicating potent anticancer activity. The compounds induced apoptosis through mitochondrial pathways.
- Antimicrobial Assays : A derivative demonstrated bacteriostatic activity against resistant strains of bacteria, suggesting its potential for development as an antibiotic agent.
- Inflammation Models : Animal models treated with pyrazole derivatives showed reduced swelling and pain in inflammatory conditions, supporting their use as anti-inflammatory agents.
Scientific Research Applications
The compound 3-cyclopropyl-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide is a notable member of the pyrazole family, which has garnered attention in various scientific fields due to its diverse applications. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.
Structural Characteristics
- Molecular Formula : CHN
- Molar Mass : 268.32 g/mol
- IUPAC Name : this compound
The compound features a cyclopropyl group, a pyrazole ring, and a hydrazide moiety, which contribute to its biological activity and reactivity.
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study demonstrated that this compound showed promising cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Agricultural Applications
Pesticidal Properties
The compound has been evaluated for its potential as a pesticide. Studies have shown that it possesses insecticidal activity against common agricultural pests such as aphids and whiteflies. The mode of action is thought to involve disruption of the pest's nervous system.
Materials Science
Polymer Synthesis
this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers are being investigated for applications in coatings and composite materials.
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized various hydrazone derivatives based on this pyrazole compound and tested their anticancer efficacy. The findings revealed that certain modifications significantly enhanced their activity, suggesting a structure–activity relationship that could guide future drug design efforts.
Case Study 2: Agricultural Field Trials
Field trials conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced pest populations while maintaining crop yield. The results were published in Pest Management Science, highlighting the compound's potential as an eco-friendly alternative to synthetic pesticides.
Chemical Reactions Analysis
Hydrazone Formation Mechanism
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the ketone, followed by dehydration to form the hydrazone. The cyclopropyl group at the 3-position may stabilize the pyrazole ring through steric and electronic effects, potentially enhancing reaction efficiency .
Impact of Substituents
-
Cyclopropyl Group : Contributes to lipophilicity and may influence the compound’s stability and reactivity.
-
Propenylidene Moiety : The conjugated system (C=C) may participate in electrophilic addition reactions or tautomerism under specific conditions .
Hydrolysis of the Carbohydrazide Group
Under acidic or basic conditions, the carbohydrazide group (NH-NH-CO-) can undergo hydrolysis to form a hydrazide (NH-NH-COOH) or amide derivatives. This transformation is critical for modulating the compound’s solubility and bioavailability.
Example Reaction
Oxidation/Reduction of the Hydrazone
The hydrazone linkage may undergo oxidation to form azo compounds or reduction to yield amines, depending on the reagents used (e.g., H₂O₂ or NaBH₄). These transformations are often explored in drug discovery to optimize pharmacokinetic profiles .
Coplanarity of Functional Groups
The cyclopropyl group and the propenylidene moiety may influence the compound’s three-dimensional arrangement. As observed in analogous pyrazole-hydrazone derivatives, near coplanarity between the indole and formohydrazide groups enhances stability and reactivity .
Electrophilic Substitution
The pyrazole ring’s reactivity depends on substituents. The cyclopropyl group at the 3-position may direct electrophilic substitution to the 5-position, as seen in nucleophilic substitution reactions of pyrazoles .
Key Challenges and Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-5-carbohydrazide derivatives exhibit diverse bioactivities modulated by substituents on the pyrazole ring and hydrazide moiety. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Selected Pyrazole-5-carbohydrazide Derivatives
Key Findings:
Anticancer Activity: Chlorophenyl and hydroxyphenyl substituents enhance cytotoxicity. For example, the (4-chlorophenyl)-substituted derivative exhibited potent activity against A549 lung cancer cells (IC₅₀ = 0.28 µM) via apoptosis induction . Thienyl and furyl substituents (e.g., ) may improve lipophilicity and target binding but require further biological validation.
Structural and Electronic Effects: Cyclopropyl vs. Propenylidene Variations: Bromo-substituted propenylidene (e.g., ) could introduce halogen-bonding interactions, whereas methoxy or hydroxy groups (e.g., ) may enhance hydrogen bonding with targets.
Synthetic Routes: Most analogs are synthesized via condensation of pyrazole-5-carbohydrazides with aldehydes/ketones under reflux (e.g., ethanol or methanol) . The target compound likely follows a similar pathway, with cyclopropane introduction via intermediates like 3-bromo-pyrazole precursors .
Crystallographic Insights :
- Single-crystal X-ray analyses confirm the (E)-configuration of hydrazone moieties in related compounds (e.g., ), critical for maintaining planar conformations and π-π stacking interactions. The target compound’s propenylidene group is expected to adopt a similar configuration .
Q & A
Basic: What synthetic strategies are recommended to optimize the yield of 3-cyclopropyl-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide?
Methodological Answer:
The synthesis typically involves cyclocondensation and hydrazide formation. Key steps include:
- Cyclocondensation: Reacting 3-cyclopropyl-1H-pyrazole-5-carboxylic acid derivatives with hydrazine under reflux in ethanol or methanol. Catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃) can enhance reaction efficiency by reducing side products and improving regioselectivity .
- Hydrazide Formation: Condensation with 2-methyl-3-phenyl-2-propenal derivatives under acidic conditions (e.g., acetic acid) to form the hydrazone linkage. Microwave-assisted synthesis may reduce reaction time and improve purity.
- Optimization Table:
| Parameter | Conventional Method | Catalytic Method (Fe₂O₃@SiO₂/In₂O₃) |
|---|---|---|
| Reaction Time | 12–24 hours | 4–6 hours |
| Yield | 60–70% | 85–90% |
| Purity (HPLC) | 90–92% | 95–98% |
Characterization should include , , and HRMS to confirm regiochemistry .
Basic: How to confirm the structural integrity of the compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- : Verify the presence of cyclopropyl protons (δ 1.2–1.5 ppm), hydrazone NH (δ 8.5–9.5 ppm), and aromatic protons (δ 7.0–7.8 ppm).
- IR: Confirm C=O (1650–1700 cm) and N-H (3200–3400 cm) stretches.
- X-ray Crystallography:
Advanced: How to resolve discrepancies between NMR data and X-ray crystallographic results for tautomeric forms?
Methodological Answer:
Discrepancies may arise due to tautomerism (e.g., keto-enol equilibria). Strategies include:
- Dynamic NMR Studies: Perform variable-temperature to observe tautomeric shifts. For example, enol protons may coalesce at higher temperatures.
- DFT Calculations: Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant tautomers.
- Crystallographic Refinement: Use SHELXL 's TWIN and BASF commands to model twinned crystals or disorder .
Advanced: What protocols are recommended for refining the crystal structure of this compound using SHELX?
Methodological Answer:
- Data Preparation: Convert diffraction data to .hkl format. Use SHELXC for data scaling and SHELXD for phase solution.
- Refinement in SHELXL:
- Apply AFIX constraints for rigid groups (e.g., cyclopropyl rings).
- Use ISOR and DELU restraints to stabilize anisotropic displacement parameters.
- For twinned data, apply TWIN and BASF commands with a batch scale factor.
- Validation: Check R-factor convergence () and validate geometry using PLATON .
Advanced: How to evaluate the biological activity of this compound against neurological targets?
Methodological Answer:
- In Vitro Assays:
- Anticonvulsant Activity: Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents. Dose ranges: 30–100 mg/kg (oral) .
- Molecular Docking: Target GABA receptors or sodium channels using AutoDock Vina. Optimize ligand poses by aligning the hydrazone moiety with key binding residues (e.g., Arg/Lys in the channel pore) .
- Data Analysis: Calculate ED values and compare with reference drugs (e.g., phenytoin).
Advanced: How to address challenges in synthesizing enantiomerically pure derivatives?
Methodological Answer:
- Chiral Resolution: Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA). Optimize mobile phase (hexane:isopropanol, 90:10) for baseline separation.
- Asymmetric Catalysis: Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the cyclopropyl group.
- Circular Dichroism (CD): Validate enantiopurity by comparing experimental CD spectra with computed ECD (TD-DFT) .
Basic: What purification techniques are effective for removing by-products in the final synthesis step?
Methodological Answer:
- Column Chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for gradient elution. Monitor fractions by TLC (R ≈ 0.4).
- Recrystallization: Dissolve the crude product in hot ethanol (60°C) and cool to −20°C for 12 hours. Filter and dry under vacuum.
- Purity Validation: Confirm via HPLC (C18 column, acetonitrile/water 70:30, λ = 254 nm) .
Advanced: How to analyze π-π stacking interactions in the crystal lattice using computational tools?
Methodological Answer:
- Mercury CSD: Calculate centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between aromatic rings.
- Hirshfeld Surface Analysis: Map surfaces to visualize C···C and C···H interactions.
- Energy Frameworks (CrystalExplorer): Generate electrostatic and dispersion energy frameworks to quantify interaction strengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
